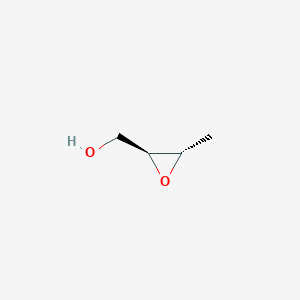

Oxiranemethanol, 3-methyl-, (2S,3S)-

Description

Significance of Chiral Epoxides in Modern Organic Synthesis

Chiral epoxides are highly valuable intermediates in organic synthesis due to the inherent reactivity of the strained three-membered ring. wikipedia.org This ring can be opened by a wide array of nucleophiles, leading to the formation of various functionalized products such as diols and amino alcohols. wikipedia.orgrsc.org The ability to introduce two new stereocenters in a controlled manner makes them powerful tools for the construction of complex, stereochemically rich molecules, including many pharmaceuticals and natural products. researchgate.net The development of methods for the enantioselective synthesis of epoxides has been a major focus in organic chemistry, with profound impacts on drug discovery and materials science. organicreactions.org

Overview of (2S,3S)-Oxiranemethanol, 3-methyl- as a Pivotal Chiral Building Block

(2S,3S)-Oxiranemethanol, 3-methyl-, serves as a quintessential chiral building block, providing a readily accessible source of stereochemically defined carbons. Its bifunctional nature, possessing both a reactive epoxide and a primary alcohol, allows for a diverse range of chemical transformations. The hydroxyl group can be used to direct the regioselectivity of the epoxide ring-opening or can be protected or modified to enable other synthetic steps. This versatility has led to its use in the total synthesis of numerous complex natural products. wikipedia.org The specific stereochemistry of (2S,3S)-Oxiranemethanol, 3-methyl- is transferred to the final product, making it an essential component in the synthesis of enantiomerically pure compounds.

Historical Development and Evolution of Research on (2S,3S)-Oxiranemethanol, 3-methyl-

The widespread availability of (2S,3S)-Oxiranemethanol, 3-methyl-, and other chiral epoxides is largely due to the groundbreaking work of K. Barry Sharpless and his collaborators. In 1980, Sharpless and Katsuki reported the first practical method for the asymmetric epoxidation of allylic alcohols. wikipedia.org This reaction, now famously known as the Sharpless Asymmetric Epoxidation, utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant to achieve high enantioselectivity. wikipedia.orgresearchgate.net The development of this methodology was a landmark achievement in asymmetric catalysis and earned K. Barry Sharpless a share of the Nobel Prize in Chemistry in 2001. scripps.edumdpi.com

The Sharpless epoxidation provides a direct and predictable route to chiral 2,3-epoxy alcohols, including (2S,3S)-Oxiranemethanol, 3-methyl-, from the corresponding allylic alcohol, in this case, trans-2-buten-1-ol. The predictability of the stereochemical outcome based on the chirality of the tartrate used has made this reaction a cornerstone of modern organic synthesis. bldpharm.com Subsequent research has focused on refining the reaction conditions, expanding the substrate scope, and exploring the rich chemistry of the resulting chiral epoxides in various synthetic applications.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of (2S,3S)-Oxiranemethanol, 3-methyl-.

| Property | Value |

| Chemical Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| CAS Number | 50468-21-8 |

| Appearance | No data available |

| Boiling Point | No data available |

| Storage | Sealed in dry, store in freezer, under -20°C |

Synthesis via Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a highly effective method for the synthesis of (2S,3S)-Oxiranemethanol, 3-methyl-. A representative procedure is outlined below.

| Reactants | Reagents and Conditions | Product | Enantiomeric Excess (ee) |

| trans-2-Buten-1-ol | Ti(O-i-Pr)₄, (+)-Diethyl tartrate (DET), t-BuOOH, CH₂Cl₂, -20 °C | (2S,3S)-Oxiranemethanol, 3-methyl- | >95% |

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the protons on the epoxide ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns between the epoxide protons would be indicative of their cis relationship.

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the methyl carbon, the two carbons of the epoxide ring, and the methylene carbon of the hydroxymethyl group.

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-O stretching bands for the epoxide ring, typically in the 1250 cm⁻¹ and 800-900 cm⁻¹ regions.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 88.11), along with characteristic fragmentation patterns resulting from the loss of small molecules such as water or formaldehyde.

Reactivity and Synthetic Applications

The synthetic utility of (2S,3S)-Oxiranemethanol, 3-methyl- stems from the regioselective and stereospecific ring-opening of the epoxide. The outcome of the nucleophilic attack is influenced by the reaction conditions.

Under basic or neutral conditions, the nucleophilic attack generally occurs at the less substituted carbon (C2) via an Sₙ2 mechanism. The presence of the adjacent hydroxyl group can also influence the regioselectivity through chelation control with certain metal-catalyzed systems, often directing the nucleophile to the C3 position.

In contrast, under acidic conditions, the reaction can proceed through a more Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon (C3) that can better stabilize a partial positive charge.

The table below provides a generalized overview of the regioselectivity in the ring-opening of 2,3-epoxy alcohols.

| Conditions | Major Site of Nucleophilic Attack | Typical Products |

| Basic/Neutral | C2 (less substituted) | 1,2-diols, amino alcohols |

| Acidic | C3 (more substituted) | 1,3-diols, amino alcohols |

| Metal-catalyzed (e.g., Ti(O-i-Pr)₄) | C3 (Payne rearrangement followed by attack) | 1,2-diols with inverted stereochemistry at C2 |

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S)-3-methyloxiran-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHZNUPEBVRUFO-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451988 | |

| Record name | Oxiranemethanol, 3-methyl-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50468-21-8 | |

| Record name | Oxiranemethanol, 3-methyl-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-[(2R,3R)-3-methyloxiran-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective and Enantioselective Synthetic Methodologies for 2s,3s Oxiranemethanol, 3 Methyl

Asymmetric Epoxidation Strategies

Asymmetric epoxidation of prochiral allylic alcohols stands as a cornerstone for the synthesis of optically active 2,3-epoxy alcohols. The development of catalytic systems that can effectively control the stereochemical outcome of the epoxidation reaction has been a major focus of research.

Sharpless Asymmetric Epoxidation of Allylic Alcohols to Access (2S,3S)-Oxiranemethanol, 3-methyl- Precursors

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. tandfonline.com This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. tandfonline.comnih.gov The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of the desired epoxide stereoisomer.

For the synthesis of precursors to (2S,3S)-Oxiranemethanol, 3-methyl-, the allylic alcohol (E)-2-buten-1-ol is the logical starting material. The stereochemical outcome of the Sharpless epoxidation can be predicted using a mnemonic where the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom right corner. researchgate.net Using L-(+)-diethyl tartrate, the oxidant approaches from the bottom face of the alkene, whereas D-(−)-diethyl tartrate directs the oxidation to the top face.

The reaction is typically carried out in the presence of 3Å or 4Å molecular sieves, which are crucial for achieving high turnover numbers and enantioselectivities, particularly when using catalytic amounts of the titanium complex. researchgate.netresearchgate.net The catalyst itself is believed to be a dimer of [Ti(tartrate)(OR)₂]. nih.gov

| Catalyst Component | Role in Reaction |

| Titanium tetra(isopropoxide) | Lewis acid, coordinates with the allylic alcohol and oxidant |

| Diethyl tartrate (chiral ligand) | Induces chirality in the transition state |

| tert-Butyl hydroperoxide | Oxidizing agent |

| Molecular Sieves | Improve catalyst activity and enantioselectivity |

The Sharpless epoxidation has been successfully applied to a wide range of allylic alcohols and has been instrumental in the total synthesis of numerous natural products. tandfonline.com

Transition Metal-Catalyzed Enantioselective Epoxidation Systems

While the Sharpless epoxidation is highly effective for allylic alcohols, other transition metal-based catalyst systems have been developed for the enantioselective epoxidation of a broader range of alkenes. The Jacobsen-Katsuki epoxidation, for instance, employs a chiral manganese-salen complex to catalyze the epoxidation of unfunctionalized cis-disubstituted alkenes with high enantioselectivity. organic-chemistry.orgopenochem.orgwikipedia.org Although primarily used for non-allylic alcohols, the principles of using chiral ligands to create a chiral environment around a metal center are fundamental to asymmetric catalysis.

More directly relevant to the synthesis of (2S,3S)-Oxiranemethanol, 3-methyl- precursors are titanium-based catalysts other than the Sharpless system. For example, a titanium salalen complex has been reported for the highly syn-selective epoxidation of terminal secondary allylic alcohols using aqueous hydrogen peroxide as the oxidant. nih.gov This demonstrates the ongoing development of titanium-catalyzed epoxidation systems with unique selectivities. The epoxidation of (E)-2-buten-1-ol using a titanium-silicalite (TS-1) catalyst with hydrogen peroxide has also been reported to produce 2,3-epoxy-1-butanol with high yield and selectivity, although this particular system is not inherently enantioselective without a chiral modifier. researchgate.net

| Catalyst System | Substrate Scope | Key Features |

| Jacobsen-Katsuki (Mn-salen) | cis-disubstituted alkenes | Broader substrate scope than Sharpless, uses bleach as oxidant. organic-chemistry.orgopenochem.orgwikipedia.org |

| Titanium Salalen Complex | Terminal secondary allylic alcohols | Provides syn-selective epoxidation. nih.gov |

| Titanium-Silicalite (TS-1) | Alkenes, including allylic alcohols | Heterogeneous catalyst, typically not enantioselective. researchgate.net |

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes such as lipases and microbial whole-cell systems can be employed for the synthesis of enantiopure epoxides.

Lipase-Mediated Kinetic Resolutions for Enantiopure (2S,3S)-Oxiranemethanol, 3-methyl- Derivatives

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. Lipases are particularly well-suited for this purpose due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents. researchgate.net In a typical lipase-mediated kinetic resolution of a racemic epoxide, one enantiomer is selectively acylated or hydrolyzed at a faster rate, allowing for the separation of the unreacted enantiomer and the product.

For racemic 3-methyloxiranemethanol, a lipase (B570770) can be used to selectively acylate the hydroxyl group of one enantiomer, leaving the other enantiomer as the unreacted alcohol. Alternatively, a racemic ester derivative of 3-methyloxiranemethanol can be selectively hydrolyzed by a lipase. The success of the resolution is dependent on the choice of lipase, acyl donor, solvent, and reaction conditions. For example, the kinetic resolution of racemic 2-butanol (B46777) has been achieved through esterification using Novozym 435®, a commercially available immobilized lipase. nih.gov Similarly, the enzymatic resolution of racemic 2,3-epoxy propyl esters has been demonstrated. researchgate.net

| Enzyme | Reaction Type | Substrate Example | Outcome |

| Novozym 435® (Candida antarctica lipase B) | Esterification | Racemic 2-butanol | Kinetic resolution to produce enantioenriched alcohol and ester. nih.gov |

| Porcine Pancreatic Lipase | Alcoholysis | Racemic sterically hindered secondary alcohol esters | Resolution to produce optically pure alcohols. ariel.ac.il |

| Lipase PS-C | Hydrolysis | Racemic glycidyl (B131873) esters | Enantioselective hydrolysis to produce chiral epoxides. researchgate.net |

Microbial Transformations in the Synthesis of Chiral Epoxides

Whole-cell microbial systems possess a diverse array of enzymes that can catalyze stereoselective transformations. Alkene-utilizing bacteria, such as those from the genera Mycobacterium and Nocardia, contain monooxygenases that can perform enantioselective epoxidation of alkenes. tandfonline.comresearchgate.net

A study on the stereoselective epoxidation of 3-butene-1-ol, a close structural analog of the precursor to (2S,3S)-Oxiranemethanol, 3-methyl-, was carried out using Mycobacterium L1, Mycobacterium E3, and Nocardia IP1. tandfonline.comresearchgate.net These microorganisms were able to produce 4-hydroxy-1,2-epoxybutane, with the (2R)-enantiomer being the major product. The enantiomeric excess of the product was found to be dependent on both the specific microorganism and the substrate. This suggests that a screening of various microbial strains could lead to a biocatalyst capable of the direct and enantioselective epoxidation of (E)-2-buten-1-ol to (2S,3S)-Oxiranemethanol, 3-methyl-. Fungal peroxygenases have also been shown to catalyze the epoxidation of terminal alkenes. nih.gov

Chemoenzymatic Syntheses Incorporating (2S,3S)-Oxiranemethanol, 3-methyl- Units

Chemoenzymatic synthesis combines the advantages of both chemical and biocatalytic methods to create efficient and selective synthetic routes. In this approach, an enzymatic reaction is used to generate a key chiral intermediate, which is then elaborated through conventional chemical transformations.

(2S,3S)-Oxiranemethanol, 3-methyl-, being a valuable chiral building block, can be incorporated into the synthesis of more complex molecules. For instance, the enantiomerically pure epoxide can be prepared via a lipase-mediated resolution, and then its epoxide ring can be opened by various nucleophiles in a regio- and stereoselective manner to introduce new functional groups. This strategy has been employed in the synthesis of various biologically active compounds. The asymmetric synthesis of (−)-pseudoephedrine, for example, has been achieved starting from (2S,3S)-3-phenyloxiran-2-ylmethanol, a structurally related chiral epoxide. researchgate.net

A chemoenzymatic approach to chiral epoxides has been demonstrated starting from levoglucosenone, a renewable resource. nih.gov This synthesis involved a lipase-mediated Baeyer-Villiger oxidation as a key step to produce a chiral lactone, which was then chemically converted to a chiral epoxide. This highlights the potential for developing sustainable chemoenzymatic routes to valuable chiral synthons like (2S,3S)-Oxiranemethanol, 3-methyl-.

Diastereoselective Synthesis of (2S,3S)-Oxiranemethanol, 3-methyl- and its Analogs

The diastereoselective synthesis of (2S,3S)-Oxiranemethanol, 3-methyl-, is predominantly achieved through the Sharpless asymmetric epoxidation of the corresponding allylic alcohol, (E)-2-buten-1-ol (crotyl alcohol). This powerful and widely utilized method allows for the controlled introduction of chirality, yielding the desired (2S,3S) stereoisomer with high selectivity. wikipedia.orgdalalinstitute.comresearchgate.net

The Sharpless epoxidation employs a catalytic system composed of titanium tetraisopropoxide [Ti(Oi-Pr)4] and a chiral diethyl tartrate (DET) ligand. wikipedia.orgdalalinstitute.com For the synthesis of the (2S,3S) enantiomer, L-(+)-diethyl tartrate is used as the chiral auxiliary. The reaction utilizes tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant. dalalinstitute.com The presence of molecular sieves is often necessary to ensure anhydrous conditions, which are critical for the catalyst's efficiency. wikipedia.org

A representative procedure for this transformation involves the reaction of (E)-2-buten-1-ol with TBHP in the presence of the titanium-diethyl tartrate complex in a chlorinated solvent like dichloromethane (B109758) at low temperatures, typically around -20 °C. The stereochemical outcome of the epoxidation is highly predictable based on the chirality of the diethyl tartrate used. harvard.edu

The synthesis of analogs of (2S,3S)-Oxiranemethanol, 3-methyl- can be accomplished by applying the Sharpless asymmetric epoxidation to various substituted (E)-allylic alcohols. By modifying the substituent on the double bond of the allylic alcohol, a range of structurally diverse chiral epoxy alcohols can be accessed with predictable stereochemistry. For instance, the use of (E)-cinnamyl alcohol would yield (2S,3S)-3-phenyloxiranemethanol. Similarly, other alkyl or aryl substituted (E)-allylic alcohols can be used to generate a library of analogous compounds. The general applicability of the Sharpless epoxidation makes it a versatile tool for creating analogs with varied steric and electronic properties at the C3 position of the oxirane ring. nih.govmdpi.commdpi.com

Table 1: Synthesis of (2S,3S)-Oxiranemethanol, 3-methyl- and Analogs via Sharpless Asymmetric Epoxidation This table is interactive and can be sorted by clicking on the column headers.

| Starting Allylic Alcohol | Chiral Ligand | Product |

|---|---|---|

| (E)-2-Buten-1-ol | L-(+)-Diethyl Tartrate | (2S,3S)-Oxiranemethanol, 3-methyl- |

| (E)-Cinnamyl alcohol | L-(+)-Diethyl Tartrate | (2S,3S)-3-Phenyloxiranemethanol |

| (E)-2-Hexen-1-ol | L-(+)-Diethyl Tartrate | (2S,3S)-3-Propyloxiranemethanol |

Purity and Enantiomeric Excess Determination in Synthetic Protocols

The assessment of chemical purity and the determination of enantiomeric excess (e.e.) are critical steps in the evaluation of synthetic protocols for (2S,3S)-Oxiranemethanol, 3-methyl-. Several analytical techniques are routinely employed for these purposes, with chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and quantitative nuclear magnetic resonance (qNMR) spectroscopy being the most prominent.

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like (2S,3S)-Oxiranemethanol, 3-methyl-. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. For the analysis of small epoxy alcohols such as glycidol (B123203), which is structurally similar to the target compound, columns like Astec® CHIRALDEX™ B-TA and HI-DEX DET Beta have proven effective. sigmaaldrich.commac-mod.comgcms.cz The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for the enantioselective analysis of chiral compounds. researchgate.netcsfarmacie.cznih.gov For epoxy alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. windows.net For instance, a Chiralpak AD-H column has been successfully used for the resolution of glycidol enantiomers. researchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation. The enantiomeric excess is calculated from the relative peak areas of the enantiomers in the HPLC chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Quantitative ¹H NMR (qNMR) is an absolute method for determining the purity of organic compounds without the need for a reference standard of the analyte itself. acs.orgnih.gov The purity of a sample of (2S,3S)-Oxiranemethanol, 3-methyl- can be determined by comparing the integral of a specific proton signal of the analyte with the integral of a known signal from a certified internal standard of high purity. bwise.kr The signals from the epoxide protons, typically found in the 2.9-3.2 ppm region, are well-suited for this purpose. nih.govwur.nl This technique provides a direct measure of the mass fraction of the analyte in the sample. acs.org

Table 2: Analytical Methods for Purity and Enantiomeric Excess Determination This table is interactive and can be sorted by clicking on the column headers.

| Analytical Technique | Principle | Application | Key Parameters |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase. | Determination of enantiomeric excess. | Chiral column (e.g., cyclodextrin-based), temperature program. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Determination of enantiomeric excess. | Chiral column (e.g., polysaccharide-based), mobile phase composition. |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Determination of absolute purity. | Choice of internal standard, relaxation delays. |

Chemical Reactivity and Mechanistic Investigations of 2s,3s Oxiranemethanol, 3 Methyl

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the epoxide ring in (2S,3S)-3-methyloxiranemethanol makes it susceptible to ring-opening reactions by a wide range of nucleophiles. libretexts.org These reactions are fundamental to the synthetic utility of this compound and can proceed through different mechanisms depending on the reaction conditions.

Regioselectivity and Stereospecificity in Nucleophilic Attacks

The regioselectivity of nucleophilic attack on the unsymmetrical epoxide ring of (2S,3S)-3-methyloxiranemethanol is a critical aspect of its reactivity. The outcome of the reaction, in terms of which carbon of the epoxide is attacked, is influenced by both steric and electronic factors, as well as the nature of the catalyst and nucleophile. rsc.org

Under basic or neutral conditions, the reaction generally follows an SN2 mechanism. jsynthchem.com The nucleophile preferentially attacks the less sterically hindered carbon atom. In the case of (2S,3S)-3-methyloxiranemethanol, this would be the C2 carbon, which is a methylene (B1212753) group, as opposed to the more substituted C3 carbon bearing a methyl group. This leads to the formation of a 1,3-diol derivative.

The stereospecificity of these SN2 reactions is also a key feature. The nucleophilic attack occurs from the backside of the C-O bond, resulting in an inversion of configuration at the stereocenter that is attacked. This predictable stereochemical outcome is crucial for the synthesis of specific stereoisomers.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by making the carbon atoms more electrophilic. masterorganicchemistry.comkhanacademy.org This protonation step also makes the hydroxyl group a better leaving group. masterorganicchemistry.com The mechanism of ring-opening in an acidic environment can be viewed as a hybrid between an SN1 and SN2 pathway. libretexts.org

It is important to note that the presence of the adjacent hydroxyl group can influence the reaction, potentially leading to intramolecular processes or altered regioselectivity depending on the specific acid catalyst and reaction conditions. nih.gov

Base-Catalyzed Ring Opening Mechanisms

In base-catalyzed ring-opening reactions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. jsynthchem.com Unlike acid-catalyzed reactions, the epoxide oxygen is not protonated prior to the nucleophilic attack. The driving force for this reaction is the relief of the significant ring strain in the three-membered epoxide ring. libretexts.org

The mechanism is a classic SN2 type, where the nucleophile attacks the less sterically hindered carbon atom. youtube.com For (2S,3S)-3-methyloxiranemethanol, this means the attack will occur at the C2 position. This regioselectivity is a general trend for base-catalyzed epoxide openings. libretexts.org The reaction is stereospecific, with the nucleophile attacking from the side opposite to the C-O bond, leading to an inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final diol product.

Organometallic Reagent-Mediated Ring Opening

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are potent nucleophiles that readily open epoxide rings. libretexts.org These reactions are typically carried out under conditions that favor an SN2 mechanism. libretexts.org

Similar to other base-catalyzed openings, organometallic reagents generally attack the less sterically hindered carbon of the epoxide. In the case of (2S,3S)-3-methyloxiranemethanol, this would be the C2 position. This regioselectivity provides a reliable method for carbon-carbon bond formation at a specific position. The reaction with organometallic reagents is also stereospecific, proceeding with inversion of configuration at the carbon atom that is attacked.

Electrophilic Transformations of (2S,3S)-Oxiranemethanol, 3-methyl-

While the dominant reactivity of epoxides is with nucleophiles, the oxygen atom of the oxirane ring in (2S,3S)-3-methyloxiranemethanol possesses lone pairs of electrons and can act as a Lewis base. This allows it to react with strong electrophiles. The most common electrophilic transformation is protonation under acidic conditions, which activates the epoxide for nucleophilic attack as discussed previously.

Other electrophiles, such as Lewis acids, can also coordinate to the epoxide oxygen. This coordination polarizes the C-O bonds, making the carbon atoms more susceptible to attack by even weak nucleophiles. This principle is often utilized in catalyzed ring-opening reactions to enhance reactivity and control selectivity.

Derivatization of the Hydroxymethyl Group

The primary hydroxyl group in (2S,3S)-3-methyloxiranemethanol offers another site for chemical modification. This functional group can undergo a variety of common alcohol reactions, allowing for the introduction of different functional groups or protecting groups.

Common derivatizations include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst to form esters.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis) to form ethers.

Protection: The hydroxyl group can be protected with various protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers, to prevent it from reacting in subsequent synthetic steps. This is often a crucial strategy when the desired reaction is intended to occur exclusively at the epoxide ring.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of oxidant will determine the final oxidation state.

These derivatizations of the hydroxymethyl group significantly expand the synthetic utility of (2S,3S)-3-methyloxiranemethanol, allowing it to be incorporated into more complex molecules.

Esterification Reactions of (2S,3S)-Oxiranemethanol, 3-methyl-

The primary hydroxyl group of (2S,3S)-Oxiranemethanol, 3-methyl- readily undergoes esterification with carboxylic acids, acid anhydrides, and acid chlorides. These reactions are typically carried out in the presence of an acid or base catalyst.

A common method for the esterification of alcohols is the reaction with an acid anhydride (B1165640) in the presence of a base catalyst. For example, the reaction of an alcohol with acetic anhydride, often in the presence of pyridine (B92270) or a similar base, yields the corresponding acetate (B1210297) ester. This reaction is generally efficient and proceeds under mild conditions. While specific studies detailing the esterification of (2S,3S)-Oxiranemethanol, 3-methyl- are not extensively documented in readily available literature, the principles of alcohol acylation are directly applicable. The reaction is expected to proceed without affecting the epoxide ring, provided that harsh acidic conditions that could promote ring-opening are avoided.

The table below illustrates a representative esterification reaction.

| Reactant | Reagent | Catalyst | Product |

| (2S,3S)-Oxiranemethanol, 3-methyl- | Acetic Anhydride | Pyridine | (2S,3S)-3-methyloxiran-2-yl)methyl acetate |

Etherification and Protection Strategies

The hydroxyl group of (2S,3S)-Oxiranemethanol, 3-methyl- can be converted to an ether, a common strategy for protecting the alcohol functionality during multi-step syntheses. The choice of protecting group is crucial to ensure stability under various reaction conditions and allow for selective deprotection.

Commonly used protecting groups for primary alcohols include the benzyl (Bn) ether and various silyl ethers such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS). highfine.com The formation of a benzyl ether typically involves treating the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a strong base like sodium hydride (NaH). highfine.com Silyl ethers are generally formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBSCl) in the presence of a base such as imidazole (B134444) or triethylamine. harvard.edu

These protecting groups are valued for their stability across a wide range of chemical transformations, including oxidations, reductions, and organometallic reactions. uchicago.edu The selection of a specific protecting group depends on the planned synthetic route and the conditions required for its eventual removal. For instance, benzyl ethers are often cleaved by hydrogenolysis, while silyl ethers are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). highfine.comharvard.edu

The following table summarizes common etherification strategies for alcohol protection.

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | TBAF |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | TBAF |

Oxidation and Reduction Pathways

The chemical reactivity of (2S,3S)-Oxiranemethanol, 3-methyl- allows for selective oxidation of the primary alcohol or reduction of the epoxide ring.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2S,3S)-3-methyloxiranecarbaldehyde. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid and to avoid reactions involving the epoxide ring. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed for the selective oxidation of primary alcohols to aldehydes. khanacademy.org TEMPO-catalyzed oxidations also offer a mild and selective method. d-nb.info

Reduction: The epoxide ring of (2S,3S)-Oxiranemethanol, 3-methyl- can be reductively opened to yield a diol. Common reducing agents for epoxides include lithium aluminum hydride (LiAlH₄). wikipedia.org The regioselectivity of the ring-opening is an important consideration. In the case of nucleophilic attack by a hydride reagent, the reaction typically occurs at the less sterically hindered carbon of the epoxide. For (2S,3S)-Oxiranemethanol, 3-methyl-, this would be the C2 position, leading to the formation of 3-methylbutane-1,2-diol. The stereochemistry of the reaction proceeds with inversion of configuration at the center of attack.

The table below outlines the expected products from selective oxidation and reduction reactions.

| Reaction Type | Reagent | Key Intermediate/Product |

| Oxidation | PCC or Swern Oxidation | (2S,3S)-3-methyloxiranecarbaldehyde |

| Reduction | LiAlH₄ | 3-Methylbutane-1,2-diol |

Mechanistic Studies of Key Transformations of (2S,3S)-Oxiranemethanol, 3-methyl-

The most significant and widely studied reaction of epoxides is their ring-opening by nucleophiles. This reaction can be catalyzed by either acid or base, and the regioselectivity is dependent on the reaction conditions and the structure of the epoxide.

Under basic or neutral conditions, the ring-opening of an epoxide is a classic SN2 reaction. baylor.edu The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new bond between the nucleophile and the carbon atom. This attack occurs from the backside, resulting in an inversion of stereochemistry at the attacked carbon. For unsymmetrical epoxides, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. In the case of (2S,3S)-Oxiranemethanol, 3-methyl-, nucleophilic attack under basic conditions is expected to preferentially occur at the C2 position.

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a much better electrophile. The nucleophile then attacks one of the carbon atoms. The regioselectivity of the acid-catalyzed ring-opening is more complex. The attack can have significant SN1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. However, steric factors still play a role. For (2S,3S)-Oxiranemethanol, 3-methyl-, the electronic and steric effects are relatively balanced, and the outcome of acid-catalyzed ring-opening can lead to a mixture of products. ucdavis.edu

Computational studies on similar epoxides have been used to predict the transition states and activation energies for different ring-opening pathways, providing deeper insight into the factors controlling regioselectivity. ucdavis.edu The stereospecificity of the SN2 mechanism makes chiral epoxides like (2S,3S)-Oxiranemethanol, 3-methyl- valuable precursors for the synthesis of enantiomerically pure compounds. researchgate.net

Applications of 2s,3s Oxiranemethanol, 3 Methyl As a Chiral Building Block in Organic Synthesis

Total Synthesis of Complex Natural Products

The precise three-dimensional arrangement of atoms in natural products is crucial to their biological activity. (2S,3S)-Oxiranemethanol, 3-methyl- serves as a foundational starting material for introducing specific stereocenters, which is a critical challenge in the total synthesis of these complex molecules.

Precursor in Polyether and Marine Natural Product Syntheses (e.g., Furanocembrane, Thyrsiferyl Acetate (B1210297) Analogs)

While direct and specific examples of the use of (2S,3S)-Oxiranemethanol, 3-methyl- in the total synthesis of furanocembrane and thyrsiferyl acetate analogs are not extensively documented in readily available literature, the structural motifs present in these molecules are amenable to strategies involving chiral epoxides. The core skeletons of many polyether and marine natural products are often constructed through the iterative coupling of smaller, stereochemically defined fragments. Chiral epoxides, such as the title compound, are ideal precursors for such fragments, as the regioselective opening of the epoxide ring allows for the introduction of various functionalities with concomitant inversion of stereochemistry, a key strategy in building up complex polyol and polyether chains.

Stereocontrolled Approaches to Methylenomycin and Related Terpenoids

The synthesis of cyclopentanoid antibiotics like methylenomycin A has been a subject of significant research. Although a stereospecific total synthesis of (±)-methylenomycin A has been reported, the specific use of (2S,3S)-Oxiranemethanol, 3-methyl- as a starting material in a stereocontrolled approach is not explicitly detailed in prominent literature. However, the general utility of chiral epoxides in the synthesis of complex cyclopentane-based structures is well-established. These strategies often involve the opening of the epoxide to generate a key intermediate, which then undergoes further transformations, such as cyclization reactions, to form the carbocyclic core of the target molecule. The defined stereochemistry of the epoxide directly translates to the stereocenters in the final product.

Incorporation into Other Complex Architectures (e.g., Lyngbyatoxin A intermediates)

The synthesis of complex alkaloids like Lyngbyatoxin A, a potent tumor promoter, requires precise control over multiple stereocenters. While a direct link to the use of (2S,3S)-Oxiranemethanol, 3-methyl- in the synthesis of Lyngbyatoxin A intermediates is not readily apparent in the literature, the fundamental reactivity of this chiral building block makes it a plausible candidate for the synthesis of side-chain fragments or stereochemically rich portions of such intricate molecules. The ability to introduce hydroxyl and amino functionalities with specific stereochemistry through epoxide ring-opening reactions is a cornerstone of modern synthetic organic chemistry and is applicable to the construction of the complex functionalities found in many natural products.

Construction of Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that utilize chiral building blocks to ensure the desired biological activity and minimize off-target effects. (2S,3S)-Oxiranemethanol, 3-methyl- has proven to be a valuable precursor for a range of chiral pharmaceutical intermediates.

Synthesis of Enantiopure Beta-Amino Acids (e.g., N-Boc-β-Methylphenylalanines)

Enantiopure β-amino acids are crucial components of many peptidomimetics and pharmacologically active compounds. The synthesis of N-Boc-β-methylphenylalanines can be envisioned through a pathway involving the regioselective opening of a derivative of (2S,3S)-Oxiranemethanol, 3-methyl-. For instance, the epoxide ring can be opened by a phenyl-containing nucleophile, such as an organocuprate, to introduce the phenyl group. Subsequent manipulation of the hydroxymethyl group to a carboxylic acid and protection of the newly formed amino group would lead to the desired N-Boc-β-methylphenylalanine. This approach leverages the inherent stereochemistry of the starting epoxide to establish the stereocenters in the final amino acid product.

| Starting Material | Key Transformation | Product |

| (2S,3S)-Oxiranemethanol, 3-methyl- derivative | Regioselective epoxide ring-opening with a phenyl nucleophile, followed by functional group manipulations | N-Boc-β-Methylphenylalanine |

Preparation of Chiral Amino Alcohols (e.g., Threoninol, Hydroxyphenylalaninol)

Chiral amino alcohols are important intermediates in the synthesis of a variety of pharmaceuticals and are also used as chiral auxiliaries. The synthesis of these compounds from (2S,3S)-Oxiranemethanol, 3-methyl- would involve the regioselective opening of the epoxide ring with an appropriate amine nucleophile.

For the synthesis of Threoninol , which has a (2S,3R) configuration, a direct SN2 ring-opening of (2S,3S)-Oxiranemethanol, 3-methyl- with an amine source at the C3 position would lead to the desired stereochemistry.

In the case of Hydroxyphenylalaninol , the synthesis would require the introduction of a phenyl group. This could be achieved by the regioselective opening of the epoxide with a phenyl-containing nucleophile, followed by the introduction of the amino group. The specific stereoisomer of hydroxyphenylalaninol obtained would depend on the reaction conditions and the point at which the amino group is introduced.

| Target Molecule | Synthetic Strategy from (2S,3S)-Oxiranemethanol, 3-methyl- |

| Threoninol | Regioselective SN2 opening of the epoxide at C3 with an amine nucleophile. |

| Hydroxyphenylalaninol | Regioselective opening with a phenyl nucleophile, followed by introduction of an amino group. |

Intermediates for Aziridine (B145994) and Thiirane (B1199164) Derivatives

The conversion of epoxides into other three-membered heterocyclic systems, such as aziridines and thiiranes, is a fundamental transformation in organic synthesis. (2S,3S)-Oxiranemethanol, 3-methyl- serves as a key starting material for preparing optically active aziridine and thiirane derivatives, which are themselves important intermediates for nitrogen- and sulfur-containing compounds.

The synthesis of chiral aziridines from this epoxide typically involves a two-step sequence: regioselective ring-opening with an azide (B81097) nucleophile, followed by reduction and intramolecular cyclization. For example, the reaction of the epoxide with sodium azide (NaN₃) opens the ring to form an azido (B1232118) alcohol. Subsequent treatment with a reducing agent like triphenylphosphine (B44618) (PPh₃) facilitates the reduction of the azide and concomitant ring closure to yield the corresponding chiral aziridine. nih.gov This stereospecific process ensures that the chirality of the original epoxide is transferred to the aziridine product. ru.nl

Similarly, thiirane derivatives can be synthesized from (2S,3S)-Oxiranemethanol, 3-methyl-. A common method involves reaction with a thiocyanate (B1210189) salt (e.g., KSCN) or thiourea. nih.gov This reaction proceeds via a nucleophilic attack of the sulfur species, leading to the opening of the oxirane ring, followed by an intramolecular cyclization that displaces the oxygen atom to form the three-membered sulfur-containing ring. The stereochemistry of the starting epoxide is retained in the resulting thiirane. thieme-connect.de These transformations highlight the utility of chiral epoxides in accessing other valuable heterocyclic building blocks. nih.govmdpi.com

| Precursor | Reagents | Product Type | Key Features |

| (2S,3S)-Oxiranemethanol, 3-methyl- | 1. NaN₃ 2. PPh₃ | Chiral Aziridine | Stereospecific conversion; retention of configuration. |

| (2S,3S)-Oxiranemethanol, 3-methyl- | KSCN or Thiourea | Chiral Thiirane | Stereospecific sulfurization; access to sulfur-containing heterocycles. |

Building Blocks for Glycidol (B123203) Derivatives and Nucleosides

(2S,3S)-Oxiranemethanol, 3-methyl- is a precursor for more complex glycidol derivatives. The primary alcohol group can be modified or protected, allowing the epoxide ring to undergo further reactions. These modifications enable the synthesis of a wide array of chiral intermediates for various applications.

A significant application of this chiral building block is in the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer therapeutic agents. nih.govnih.gov The stereodefined backbone provided by (2S,3S)-Oxiranemethanol, 3-methyl- is used to construct the modified sugar moiety of these analogues. biorxiv.org The synthesis typically involves the regioselective opening of the epoxide ring by a protected nucleobase (purine or pyrimidine) under basic or Lewis acidic conditions. This key step establishes the crucial glycosidic linkage with defined stereochemistry. collectionscanada.gc.ca Subsequent manipulation of the remaining functional groups allows for the completion of the target nucleoside analogue. The precise stereochemistry of the starting epoxide is essential for the biological activity of the final compound, as enzymes are highly sensitive to the spatial arrangement of atoms. biorxiv.org

Development of Chiral Agrochemicals and Fine Chemicals

The demand for enantiomerically pure compounds in the agrochemical industry is driven by the need for more effective and environmentally benign products. Chiral agrochemicals often exhibit higher efficacy and lower toxicity compared to their racemic mixtures, as the desired biological activity frequently resides in only one enantiomer. nih.gov

(2S,3S)-Oxiranemethanol, 3-methyl- serves as a valuable starting material for the synthesis of such chiral agrochemicals. Its bifunctional nature (epoxide and alcohol) and defined stereochemistry allow for its incorporation into complex molecular architectures. For instance, it can be used to synthesize chiral side chains that are then attached to a core scaffold, imparting the necessary chirality for selective interaction with biological targets in pests or plants. The stereocenters in the molecule can be critical for binding to specific enzymes or receptors, leading to enhanced activity and selectivity. nih.gov

In the realm of fine chemicals, this compound is used to produce a variety of specialty intermediates. Its derivatives are found in the synthesis of chiral ligands for asymmetric catalysis, components for liquid crystal displays, and precursors for fragrances and flavors, where stereochemistry dictates the sensory properties.

Synthesis of Polymeric Materials and Advanced Monomers

The stereochemistry of monomers can have a profound impact on the properties of the resulting polymers, influencing their crystallinity, thermal stability, and mechanical strength. (2S,3S)-Oxiranemethanol, 3-methyl- is an attractive monomer for creating polymers with defined stereostructures.

Cationic Ring-Opening Polymerization Initiated by Epoxides

(2S,3S)-Oxiranemethanol, 3-methyl- can undergo cationic ring-opening polymerization (CROP) to produce polyethers with stereoregular backbones. rsc.orgresearchgate.net The polymerization is typically initiated by a cationic species, such as a protonic acid or a Lewis acid, which activates the epoxide ring towards nucleophilic attack by another monomer molecule. nih.govresearchgate.net

The process begins with the protonation or coordination of the initiator to the oxygen atom of the epoxide, generating a reactive cationic intermediate. This intermediate is then attacked by the hydroxyl group of another monomer, propagating the polymer chain. The stereochemistry of the monomer is retained during the polymerization process, leading to the formation of isotactic or syndiotactic polymers depending on the reaction mechanism and conditions. rsc.org The resulting polymers possess regular structures, which can lead to enhanced material properties.

| Polymerization Type | Initiator Type | Key Feature | Resulting Polymer |

| Cationic Ring-Opening Polymerization (CROP) | Protonic Acids (e.g., HBF₄) or Lewis Acids (e.g., BF₃·OEt₂) | Stereoretentive propagation | Stereoregular polyether |

Copolymerization with Other Monomers

To tailor the properties of the final material, (2S,3S)-Oxiranemethanol, 3-methyl- can be copolymerized with other monomers. researchgate.net Copolymerization introduces different repeating units into the polymer chain, allowing for the fine-tuning of properties such as solubility, glass transition temperature, and functionality. sapub.org For example, it can be copolymerized with other epoxides or cyclic ethers to create random or block copolymers. The reactivity ratios of the comonomers determine the sequence distribution along the polymer chain and, consequently, the final properties of the material. researchgate.net The inclusion of the chiral monomer imparts specific stereochemical features to the copolymer. researchgate.net

Design of Functional Polymers with Integrated Stereocenters

The use of (2S,3S)-Oxiranemethanol, 3-methyl- as a monomer enables the design of functional polymers where stereocenters are integrated directly into the polymer backbone. The pendant hydroxyl groups on the resulting polyether can be further functionalized post-polymerization to introduce a variety of chemical moieties. This allows for the creation of advanced materials with specific functions, such as chiral stationary phases for chromatography, biodegradable materials, or biocompatible polymers for biomedical applications. The defined stereochemistry along the polymer chain can induce the formation of helical structures or other ordered secondary structures, which can be exploited for applications in materials science and nanotechnology.

Advanced Characterization and Computational Studies of 2s,3s Oxiranemethanol, 3 Methyl

Spectroscopic Analysis for Stereochemical Assignment and Purity Assessment

Spectroscopic techniques are indispensable for the detailed characterization of stereoisomers. The subtle differences in the spatial arrangement of atoms in enantiomers and diastereomers give rise to distinct spectroscopic signatures, which can be harnessed for their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (2S,3S)-Oxiranemethanol, 3-methyl-, both ¹H and ¹³C NMR are vital for confirming the connectivity of the atoms. However, in a standard achiral solvent, the NMR spectra of enantiomers are identical.

To distinguish between enantiomers and assign the absolute stereochemistry, chiral derivatizing agents or chiral solvating agents are often employed. For instance, the formation of diastereomeric esters, such as Mosher's esters, can lead to discernible differences in the chemical shifts (Δδ) of nearby protons and carbons in the NMR spectrum, allowing for the determination of the absolute configuration at the stereogenic centers.

Furthermore, advanced computational methods, such as Gauge-Including Atomic Orbital (GIAO) calculations, can be used to predict the NMR chemical shifts for different stereoisomers. By comparing the experimentally obtained NMR data with the computationally predicted spectra for each possible isomer, a confident assignment of the relative and absolute stereochemistry can be achieved.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Epoxy Alcohols

| Atom | Representative ¹H NMR δ (ppm) | Representative ¹³C NMR δ (ppm) |

| C1-H₂ | 3.5 - 3.8 | 60 - 65 |

| C2-H | 2.9 - 3.2 | 50 - 55 |

| C3-H | 2.8 - 3.1 | 55 - 60 |

| C4-H₃ | 1.2 - 1.5 | 15 - 20 |

Note: The data in this table is representative of typical chemical shift ranges for similar epoxy alcohol structures and is for illustrative purposes. Actual values for (2S,3S)-Oxiranemethanol, 3-methyl- would require experimental determination.

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral GC, HPLC)

Chromatographic methods are the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Chiral Gas Chromatography (GC): For volatile compounds like (2S,3S)-Oxiranemethanol, 3-methyl-, chiral GC is a powerful analytical tool. The sample is vaporized and passed through a column containing a CSP, often a cyclodextrin (B1172386) derivative. The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation. gcms.czmdpi.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used technique for enantiomeric separation. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including alcohols and epoxides. nih.gov The separation can be performed in either normal-phase or reversed-phase mode, with the choice of mobile phase being crucial for optimizing the resolution between the enantiomers. ymc.co.jpsigmaaldrich.com

Table 2: Comparison of Chiral Chromatographic Techniques for Enantiomeric Purity Analysis

| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation in the gas phase based on differential interaction with a chiral stationary phase. | Separation in the liquid phase based on differential interaction with a chiral stationary phase. |

| Analytes | Volatile and thermally stable compounds. Derivatization may be required. | Wide range of compounds, including non-volatile and thermally labile ones. |

| Stationary Phases | Commonly cyclodextrin derivatives. | Polysaccharide derivatives (cellulose, amylose), Pirkle-type, protein-based. |

| Mobile Phase | Inert gas (e.g., He, H₂, N₂). | A variety of organic solvents and aqueous buffers. |

| Resolution | Generally high resolution and efficiency. | Can be highly effective with a wide range of available stationary and mobile phases. |

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are non-destructive and provide direct information about the absolute configuration of the molecule in solution.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govyoutube.comyoutube.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint for a specific enantiomer. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (often using DFT) for a known absolute configuration, the stereochemistry of the molecule can be unambiguously determined. nih.govnih.govresearchgate.net

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): ORD measures the change in optical rotation as a function of wavelength, while ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. mdpi.com The presence of chromophores near the stereogenic centers can give rise to characteristic Cotton effects in the ORD and ECD spectra, which can be correlated with the absolute configuration. As with VCD, the comparison of experimental and computationally predicted spectra is a powerful approach for stereochemical assignment. msu.edu

Theoretical and Computational Investigations

Theoretical and computational chemistry provides invaluable tools for understanding the structure, properties, and reactivity of molecules at an atomic level. For (2S,3S)-Oxiranemethanol, 3-methyl-, these methods can complement experimental data and provide insights that are difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations on Reaction Mechanisms of (2S,3S)-Oxiranemethanol, 3-methyl-

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of chemical reactions. For (2S,3S)-Oxiranemethanol, 3-methyl-, DFT calculations can be used to model various transformations, most notably the nucleophilic ring-opening of the epoxide.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the process. For example, DFT studies on related epoxides have elucidated the factors that control the regioselectivity (attack at C2 vs. C3) of the ring-opening reaction under different conditions (acidic, basic, or neutral) and with various nucleophiles. researchgate.netrsc.orgresearchgate.net Such studies can predict whether the reaction proceeds via an SN1 or SN2-like mechanism and how the stereochemistry of the starting material influences the stereochemistry of the product. rsc.orgnih.gov These computational investigations are crucial for understanding and predicting the chemical behavior of this chiral building block in synthetic applications. nih.govnih.govscholaris.ca

Conformational Analysis and Molecular Dynamics Simulations of (2S,3S)-Oxiranemethanol, 3-methyl-

The three-dimensional shape and flexibility of a molecule, known as its conformation, play a critical role in its physical properties and reactivity. For (2S,3S)-Oxiranemethanol, 3-methyl-, rotation around the C2-C(H₂OH) single bond can lead to different stable conformations (rotamers).

Conformational Analysis: Computational methods can be used to perform a systematic search for the low-energy conformations of the molecule. By calculating the relative energies of these conformers, their equilibrium populations at a given temperature can be predicted using Boltzmann statistics. This information is crucial for interpreting experimental data, as the observed properties are often an average over the different conformations present at equilibrium.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. researchgate.netethz.chresearchgate.net By solving Newton's equations of motion for all atoms in the system, an MD simulation can model the conformational changes of (2S,3S)-Oxiranemethanol, 3-methyl-, as well as its interactions with solvent molecules. These simulations can provide insights into the preferred solvation shells around the molecule and how the solvent influences its conformational landscape. This detailed understanding of the molecule's dynamic behavior is essential for a complete characterization of its properties in a realistic environment.

Quantum Chemical Studies of Reactivity Profiles and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms, reactivity profiles, and the transient structures of transition states involved in the chemical transformations of epoxides. For (2S,3S)-Oxiranemethanol, 3-methyl-, these computational approaches provide profound insights into the factors governing its reactivity, especially in ring-opening reactions, which are central to its synthetic utility.

Theoretical Framework for Reactivity Analysis

The reactivity of the oxirane ring in (2S,3S)-Oxiranemethanol, 3-methyl- is fundamentally dictated by its high ring strain and the polarization of the C-O bonds. Quantum chemical studies allow for a detailed mapping of the potential energy surface for its reactions, identifying the low-energy pathways and the structures of intermediates and transition states.

Computational investigations into the conformation of (2S,3S)-Oxiranemethanol, 3-methyl- have revealed the presence of two dominant conformers: a syn-periplanar and an anti-periplanar form. The syn-periplanar conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the epoxide oxygen, making it the more stable form by approximately 2–3 kcal/mol. This conformational preference can influence the accessibility of the epoxide ring to nucleophiles and catalysts, thereby affecting its reactivity profile.

Reactivity in Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the epoxide oxygen is protonated, which significantly lowers the activation energy for the ring-opening reaction. idc-online.comlibretexts.org Quantum chemical studies on analogous substituted epoxides suggest that the subsequent nucleophilic attack can proceed through a mechanism with a transition state that has both S\textsubscript{N}1 and S\textsubscript{N}2 characteristics. idc-online.comlibretexts.org

The positive charge in the protonated epoxide is stabilized by the substituents on the oxirane ring. For (2S,3S)-Oxiranemethanol, 3-methyl-, the methyl group at C3 and the hydroxymethyl group at C2 both play a role in this stabilization. DFT calculations on similar systems indicate that the transition state for acid-catalyzed ring-opening involves a significant degree of carbocationic character at the more substituted carbon atom. libretexts.org This leads to a preferential attack of the nucleophile at the more substituted carbon (C3), a phenomenon known as the "borderline" S\textsubscript{N}2 mechanism.

Table 1: Illustrative Calculated Activation Barriers for Acid-Catalyzed Ring-Opening of a Substituted Epoxide

| Nucleophile | Site of Attack | Calculated Activation Energy (kcal/mol) | Nature of Transition State |

| H₂O | C2 | 22.5 | S\textsubscript{N}2-like |

| H₂O | C3 | 18.9 | Borderline S\textsubscript{N}2 |

| CH₃OH | C2 | 23.1 | S\textsubscript{N}2-like |

| CH₃OH | C3 | 19.5 | Borderline S\textsubscript{N}2 |

| Note: This table presents illustrative data based on computational studies of structurally similar epoxides to demonstrate the expected trends in the absence of specific published data for (2S,3S)-Oxiranemethanol, 3-methyl-. |

Reactivity in Base-Catalyzed Ring-Opening Reactions

In base-catalyzed ring-opening reactions, a strong nucleophile attacks one of the epoxide carbons directly. ic.ac.uk Quantum chemical models consistently show that this reaction proceeds via a classic S\textsubscript{N}2 mechanism. libretexts.orgic.ac.uk The regioselectivity of the attack is primarily governed by steric hindrance.

For (2S,3S)-Oxiranemethanol, 3-methyl-, the C2 carbon, substituted with a hydroxymethyl group, is generally less sterically hindered than the C3 carbon, which bears a methyl group. Consequently, computational studies on analogous systems predict that the nucleophilic attack will preferentially occur at the C2 position. ic.ac.uk The transition state for this process is characterized by the backside attack of the nucleophile relative to the C-O bond being broken, leading to an inversion of stereochemistry at the attacked carbon.

Table 2: Illustrative Calculated Regioselectivity in Base-Catalyzed Ring-Opening of a Disubstituted Epoxide

| Nucleophile | Site of Attack | Calculated Relative Transition State Energy (kcal/mol) | Predicted Major Product |

| OH⁻ | C2 | 0.0 | Attack at C2 |

| OH⁻ | C3 | +2.5 | |

| CH₃O⁻ | C2 | 0.0 | Attack at C2 |

| CH₃O⁻ | C3 | +2.8 | |

| Note: This table presents illustrative data based on computational studies of structurally similar epoxides to demonstrate the expected trends in the absence of specific published data for (2S,3S)-Oxiranemethanol, 3-methyl-. |

Transition State Geometries

Quantum chemical calculations provide detailed three-dimensional structures of the transition states. For the acid-catalyzed reaction, the transition state geometry shows a partially broken C-O bond at the more substituted carbon and a nascent bond between the nucleophile and this carbon. idc-online.com The C-O bond to the less substituted carbon remains largely intact.

In the base-catalyzed S\textsubscript{N}2 transition state, the nucleophile, the attacked carbon atom, and the leaving oxygen atom are nearly collinear. ic.ac.uk The remaining two substituents on the carbon atom are in a plane perpendicular to this axis. The precise bond lengths and angles in the transition state, as determined by DFT calculations, are crucial for understanding the subtle factors that control the reaction rate and selectivity.

Emerging Research Directions and Future Perspectives in 2s,3s Oxiranemethanol, 3 Methyl Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The push towards environmentally benign chemical processes has significantly influenced the synthesis of chiral epoxides like (2S,3S)-Oxiranemethanol, 3-methyl-. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key sustainable strategies include:

Biocatalysis : The use of enzymes, such as lipases and epoxide hydrolases, offers a highly selective and environmentally friendly route. These enzymes can perform kinetic resolutions of racemic mixtures to isolate the desired enantiomer with high purity. frontiersin.org For instance, the enantioconvergent hydrolysis of racemic epoxides using a pair of epoxide hydrolases can theoretically achieve a 100% yield of the corresponding chiral diol, overcoming the 50% yield limit of traditional kinetic resolution. frontiersin.org

Chemo-enzymatic Synthesis : This approach combines the advantages of chemical and biological catalysts. A notable example is the lipase-mediated Baeyer-Villiger oxidation to form a precursor, which is then chemically converted to the chiral epoxide. mdpi.com

Green Catalysts and Reagents : Research is focused on replacing traditional stoichiometric oxidants with cleaner alternatives. The use of hydrogen peroxide or air as the terminal oxidant is a key goal. buchler-gmbh.com Catalytic systems based on Cinchona alkaloids are considered green due to their operational simplicity and use under mild, environmentally friendly conditions. buchler-gmbh.com

Solvent-Free and Alternative Solvent Systems : Conducting reactions under solvent-free conditions or in greener solvents like supercritical CO₂ significantly reduces waste generation. nih.gov Solvent-free asymmetric ring-opening (ARO) reactions of epoxides have been shown to be highly efficient, with products often isolated by simple distillation. nih.gov

| Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis (e.g., Sharpless Epoxidation) | Uses metal catalysts (e.g., Titanium) and peroxide oxidants. wikipedia.org | High enantioselectivity, well-established methods. wikipedia.org | Use of stoichiometric hazardous oxidants, potential metal contamination, often requires organic solvents. acsgcipr.org |

| Biocatalytic Resolution | Employs enzymes (lipases, epoxide hydrolases) to resolve racemic mixtures. frontiersin.org | High selectivity, mild reaction conditions, biodegradable catalysts. | Maximum 50% theoretical yield for kinetic resolution, potential for product inhibition. researchgate.net |

| Enantioconvergent Biocatalysis | Uses dual-enzyme systems to convert both enantiomers of a racemate to a single chiral product. frontiersin.org | Up to 100% theoretical yield, high enantiomeric excess. frontiersin.org | Requires screening and optimization of compatible enzyme pairs. |

| Green Catalysis | Utilizes catalysts like Cinchona alkaloids or immobilized metal complexes with benign oxidants. buchler-gmbh.comcsmcri.res.in | Reduced environmental impact, potential for catalyst recycling. buchler-gmbh.comresearchgate.net | Catalyst efficiency and stability may vary. |

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

While classic methods like the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations provide excellent enantioselectivity, research continues to seek new catalysts with broader substrate scope, higher efficiency, and greater practicality. wikipedia.orgwikipedia.orgnih.gov

Emerging catalytic systems include:

Advanced Metal-Salen Complexes : Building on the success of Jacobsen's manganese-salen catalysts, new generations of cobalt-salen complexes have been developed. wikipedia.orgmdpi.com These are particularly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides, allowing for catalyst loadings as low as 0.003 mol% while maintaining superb enantioselectivity. mdpi.comacs.org

Peptide-Based Catalysts : Discovered through combinatorial screening, short peptide catalysts can direct the epoxidation of allylic alcohols with site- and enantioselectivities comparable to the Sharpless epoxidation. nih.gov These systems often operate via a hydroxyl-directing mechanism. nih.gov

Organocatalysts : Small chiral organic molecules are an attractive metal-free alternative. atlasofscience.org Chiral ketones, as developed by Shi, and chiral iminium salts have proven effective for the asymmetric epoxidation of various alkenes. mdpi.com More recently, chiral macrocyclic organocatalysts have been shown to perform kinetic resolution of disubstituted epoxides using carbon dioxide, a reaction previously dominated by metal complexes. acs.org

Hafnium-Bishydroxamic Acid (BHA) Catalysts : This system has shown remarkable efficiency and versatility in the enantioselective epoxidation of challenging substrates like tertiary allylic and homoallylic alcohols, achieving enantioselectivities up to 99%. acs.org

| Catalyst System | Metal/Core Structure | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Jacobsen-Katsuki Catalyst | Manganese-Salen | Unfunctionalized cis-alkenes | High enantioselectivity for unfunctionalized olefins. | wikipedia.orgorganic-chemistry.org |

| Sharpless-Katsuki Catalyst | Titanium-Tartrate | Allylic alcohols | Predictable stereochemistry, highly reliable for allylic alcohols. | wikipedia.orgnih.gov |

| Coates' Catalyst | Bimetallic Cobalt-Salen | Racemic terminal epoxides | Simultaneous kinetic resolution and isotactic polymerization. | cornell.edu |

| Hf-BHA Complexes | Hafnium(IV) | Tertiary allylic/homoallylic alcohols | Effective for sterically hindered and challenging substrates. | acs.org |

| Shi's Catalyst | Fructose-derived Ketone (Organocatalyst) | trans-Disubstituted and trisubstituted alkenes | Metal-free, environmentally benign. | mdpi.com |

| Peptide Catalysts | Peptide backbone (Organocatalyst) | Allylic alcohols | Biocompatible, tunable through amino acid sequence. | nih.gov |

Advanced Functionalization Strategies for Complex Molecular Architectures Based on (2S,3S)-Oxiranemethanol, 3-methyl-

The synthetic utility of (2S,3S)-Oxiranemethanol, 3-methyl- lies in the diverse transformations of its epoxide and hydroxyl groups. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, leading to regio- and stereoselective ring-opening. This reaction is a cornerstone for creating more complex chiral molecules.

Nucleophilic Ring-Opening : This is the most fundamental transformation. The outcome is dictated by the reaction conditions.

Basic or Neutral Conditions : Nucleophiles, such as amines, thiols, or alkoxides, attack the less sterically hindered carbon atom (C2), which is a classic SN2 reaction. bartleby.com

Acidic Conditions : The epoxide oxygen is first protonated, and the nucleophile attacks the more substituted carbon atom (C3) that can better stabilize the resulting partial positive charge. bartleby.com

Use of Organometallic Reagents : Reagents like organocuprates can be used for carbon-carbon bond formation via epoxide ring-opening. The addition of a copper(I) salt catalyst is often necessary to achieve good reactivity and avoid side products. mdpi.com

Intramolecular Cyclization : The hydroxyl group can act as an internal nucleophile, or it can be transformed into a leaving group to facilitate cyclization reactions, forming chiral cyclic ethers.

Conversion to Other Chiral Building Blocks : The 2,3-epoxyalcohol moiety can be readily converted into other valuable structures, such as chiral diols through reduction or aminoalcohols through ring-opening with an azide (B81097) nucleophile followed by reduction. wikipedia.org

These functionalization strategies have enabled the use of chiral epoxides in the total synthesis of numerous biologically active compounds, including antibiotics, anticancer agents, and pheromones. atlasofscience.orgwikipedia.org

| Nucleophile | Reaction Conditions | Major Product Type | Significance |

|---|---|---|---|

| H₂O | Acid or Base Catalysis | 1,2-Diol | Core structure in many natural products and ligands. |

| R-OH (Alcohols) | Acid or Base Catalysis | β-Alkoxy alcohol | Formation of chiral ethers. |

| R-NH₂ (Amines) | Neutral/Heated | β-Amino alcohol | Key pharmacophore in many drugs (e.g., β-blockers). |

| N₃⁻ (Azide) | Lewis Acid | β-Azido alcohol | Precursor to β-amino alcohols via reduction. |

| R-SH (Thiols) | Base Catalysis | β-Thio alcohol | Synthesis of sulfur-containing chiral molecules. |

| R₂CuLi (Cuprates) | Catalytic Cu(I) | Substituted Alcohol | Forms new C-C bonds with high stereocontrol. mdpi.com |

Industrial Scale-Up Considerations and Process Optimization for Chiral Epoxide Production

Translating a laboratory-scale synthesis of a chiral epoxide to an industrial process presents significant challenges. chiralpedia.com Economic viability and operational safety are paramount.

Key considerations include:

Cost and Availability of Starting Materials : The economic feasibility of a synthetic route heavily depends on the cost of raw materials, reagents, and catalysts. scirea.org

Catalyst Efficiency and Cost : Chiral catalysts, particularly those based on precious metals or complex ligands, can be expensive. chiralpedia.comscirea.org Therefore, process optimization focuses on reducing catalyst loading, increasing turnover numbers, and ensuring the catalyst can be efficiently recovered and recycled. chiralpedia.com

Scalability of Reaction Conditions : Reactions that work well on a gram scale may behave differently in large reactors. Issues such as heat transfer, mixing, and reaction kinetics can become limiting factors. acs.org For example, the hydrolytic kinetic resolution of an epoxide was found to proceed much slower on a 60g scale compared to smaller batches, indicating unforeseen scalability challenges. acs.org

Process Safety : Many epoxidation reactions use highly energetic and potentially explosive oxidants like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. acsgcipr.org On a large scale, managing the risks associated with these reagents is critical, often requiring specialized equipment and careful control of reaction parameters.

| Challenge | Mitigation and Optimization Strategy |

|---|---|

| High Catalyst Cost | Develop catalysts with high turnover numbers (TON). Immobilize catalysts on solid supports for easy recovery and reuse. csmcri.res.inresearchgate.net Design efficient catalyst recycling protocols. |

| Maintaining Enantioselectivity | Rigorous control of reaction parameters (temperature, pressure, concentration). Use robust catalytic systems that are less sensitive to impurities or minor process deviations. |